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Compound of Interest

2-bromo-1-(difluoromethyl)-4-
Compound Name:

jiodobenzene
CAS No.: 1261569-90-7
Cat. No.: B6251792

Get Quote

In the landscape of modern pharmaceutical development, the efficient construction of complex
molecular architectures is paramount. Poly-halogenated aromatic compounds serve as
exceptionally versatile synthons, offering multiple, orthogonally reactive sites for the strategic
assembly of drug candidates. This guide focuses on 2-Bromo-4-(difluoromethyl)-1-iodobenzene
(CAS No. 1261642-33-4), a key intermediate whose unique combination of a differentially
reactive bromo- and iodo-substituent, along with the medicinally significant difluoromethyl
group, positions it as a powerful tool for lead optimization and the synthesis of novel chemical
entities.

This document provides an in-depth exploration of its synthesis, physicochemical properties,
and reactivity, with a particular focus on its applications in cross-coupling reactions. It is
designed to serve as a practical resource for scientists engaged in synthetic and medicinal
chemistry, offering not just protocols, but the rationale behind them.

Physicochemical and Structural Data
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A clear understanding of a compound's fundamental properties is the bedrock of its effective
application. The key data for 2-Bromo-4-(difluoromethyl)-1-iodobenzene are summarized

below.
Property Value Source(s)
CAS Number 1261642-33-4 [1]
Molecular Formula C7Ha4BrF2l [2]
Molecular Weight 332.91 g/mol [2]
Physical Form Solid or Low-Melting Solid
Purity Typically 295%
Storage Temperature Ambient Temperature
InChi Key VLLBUFHDSYSDBQ-

UHFFFAOYSA-N

The Difluoromethyl Group: A "Magic" Moiety Iin
Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing
pharmacological profiles. The difluoromethyl (CFzH) group, in particular, has gained significant
attention as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol
(-SH), and amine (-NHz) moieties.[3][4] Its unique electronic properties offer a compelling blend
of features that can be leveraged to overcome common drug development hurdles.

e Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CFs) group, the CFzH group
possesses an acidic proton capable of forming weak hydrogen bonds. This allows it to mimic
the hydrogen-bond donating capacity of a hydroxyl or amine group, potentially preserving or
enhancing target binding affinity while increasing lipophilicity.[3][5]

» Metabolic Stability: The strong carbon-fluorine bonds in the CF2H group block common sites
of oxidative metabolism. Replacing a metabolically labile group (like a benzylic alcohol) with
a difluoromethyl group can significantly extend a compound's half-life and improve its oral
bioavailability.[4][5]
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e Modulation of Physicochemical Properties: The CF2H group enhances membrane
permeability and can fine-tune molecular conformation and pKa, providing medicinal
chemists with a powerful tool for multiparameter optimization.[4]
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Bioisosteric role of the difluoromethyl group.

Synthetic Strategy: A Plausible Route

While a specific, published synthesis for 2-bromo-4-(difluoromethyl)-1-iodobenzene is not
readily available, a robust synthetic route can be postulated based on well-established
transformations used for analogous compounds. A common and effective method involves a
Sandmeyer-type reaction starting from a suitably substituted aniline.[6][7]
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Plausible synthetic workflow for the target compound.

This multi-step process leverages common, scalable reactions, making it suitable for producing
the quantities required for research and development. The key transformation is the
diazotization of the aniline followed by displacement with iodide, a reliable method for
introducing iodine onto an aromatic ring.

Chemical Reactivity: The Power of Sequential
Cross-Coupling

The synthetic utility of 2-bromo-4-(difluoromethyl)-1-iodobenzene lies in the differential
reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed
cross-coupling reactions, the C-I bond is significantly more labile and undergoes oxidative
addition to the palladium(0) catalyst much more readily than the C-Br bond.[7][8] This
chemoselectivity is the cornerstone of its application, enabling a modular, sequential approach
to building complex molecules.

One can first perform a coupling reaction at the iodo position under conditions mild enough to
leave the bromo position untouched. The resulting product can then be subjected to a second,
distinct coupling reaction at the now-activated bromo position.[8]
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2-Bromo-4-(CF2H)-1-iodobenzene

Reagent 1
Pd(0) Catalyst

Step 1: Selective Coupling at C-I
(e.g., Suzuki, Sonogashira, Heck)

i

Mono-functionalized Intermediate

Reagent 2
Pd(0) Catalyst

Step 2: Coupling at C-Br
(e.g., Suzuki, Buchwald-Hartwig)

i

Di-functionalized Product
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Sequential cross-coupling strategy.

Experimental Protocol: Selective Suzuki-Miyaura
Coupling

This protocol describes the selective coupling of an arylboronic acid at the iodo- position of the
substrate.

Obijective: To synthesize 2-bromo-4-(difluoromethyl)-1-phenylbenzene.
Materials:

e 2-Bromo-4-(difluoromethyl)-1-iodobenzene (1.0 equiv)
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Phenylboronic Acid (1.2 equiv)

Palladium(ll) acetate [Pd(OAc):z] (0.02 equiv)

SPhos (0.04 equiv)

Potassium Carbonate (K2COs) (2.0 equiv)

Toluene and Water (4:1 v/v)
Procedure:

o Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 2-bromo-4-(difluoromethyl)-1-iodobenzene, phenylboronic acid, and
potassium carbonate.

o Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)2 and SPhos ligand in a small
amount of the toluene solvent.

» Reaction Setup: Add the toluene/water solvent mixture to the Schlenk flask. Degas the
resulting suspension by sparging with argon for 15-20 minutes.

e Initiation: Add the catalyst pre-mixture to the reaction flask via syringe.

o Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor
the reaction progress by TLC or GC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel to yield the
desired mono-coupled product.

Causality and Trustworthiness: The choice of a palladium(ll) precatalyst with a bulky, electron-
rich phosphine ligand like SPhos is deliberate. This combination forms a highly active Pd(0)
species in situ that readily engages the C-I bond while having a lower propensity to react with
the stronger C-Br bond at moderate temperatures. The aqueous base (K2COs) is crucial for the
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transmetalation step of the catalytic cycle. Rigorous degassing is essential to prevent oxidation
and deactivation of the Pd(0) catalyst, ensuring a self-validating and reproducible protocol.[9]

Analytical Characterization

The identity and purity of 2-bromo-4-(difluoromethyl)-1-iodobenzene and its reaction products
should be confirmed using standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: H, 13C, and *°F NMR are essential for
structural elucidation. The difluoromethyl group will present a characteristic triplet in the *H
NMR and a triplet in the *°F NMR.

e Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and
confirming the molecular weight of the compound and its derivatives.[10]

» High-Performance Liquid Chromatography (HPLC): A standard method for determining purity
and for reaction monitoring. Reverse-phase methods with acetonitrile/water mobile phases
are typically effective for these types of compounds.

Safety and Handling

While a specific, comprehensive safety datasheet for 2-bromo-4-(difluoromethyl)-1-
lodobenzene is not widely available, data from structurally related bromo- and iodo-substituted
aromatic compounds should be used to guide handling procedures.[11][12][13][14]

Hazard Classification (Anticipated):

Skin Irritation (Category 2)[13][14]

Serious Eye Irritation (Category 2)[13][14]

May cause respiratory irritation (STOT SE 3)[14]

Harmful if swallowed[13]

Personal Protective Equipment (PPE):

o Eye Protection: Wear chemical safety goggles or a face shield.
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» Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to
use.

» Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling and Storage:

Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

Avoid breathing dust, fumes, or vapors.[11]

Wash hands thoroughly after handling.

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Keep away from strong oxidizing agents.[12]

First Aid Measures:

If Inhaled: Move person to fresh air. Call a physician if you feel unwell.[13]

e In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation
occurs, get medical advice.[13]

e In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical
advice.[13]

« |If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

2-Bromo-4-(difluoromethyl)-1-iodobenzene is a high-value synthetic intermediate that offers a
powerful platform for the creation of complex and novel molecular entities. Its true strength lies
in the combination of two key features: the strategic importance of the difluoromethyl group in
modulating drug-like properties and the differential reactivity of its halogen substituents, which
permits selective, sequential functionalization. By understanding the principles of its reactivity
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and adhering to safe handling protocols, researchers in pharmaceutical and materials science
can effectively leverage this compound to accelerate their discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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